molecular formula C14H19N5 B1366310 N-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine CAS No. 400746-92-1

N-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine

Cat. No. B1366310
M. Wt: 257.33 g/mol
InChI Key: JHKJQNQWOPHABW-UHFFFAOYSA-N
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Description

N-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine is a chemical compound with the CAS Number: 400746-92-1. It has a molecular weight of 257.34 and its IUPAC name is N-methyl-N-[1-(1-phenyl-1H-tetraazol-5-yl)cyclohexyl]amine . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19N5/c1-15-14(10-6-3-7-11-14)13-16-17-18-19(13)12-8-4-2-5-9-12/h2,4-5,8-9,15H,3,6-7,10-11H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

N-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine is a solid at room temperature . It has a molecular weight of 257.34 .

Scientific Research Applications

The synthesis of tetrazole derivatives can be approached in eco-friendly ways, such as the use of water as a solvent, moderate conditions, non-toxic extractions, easy setup, low cost, etc., with good to excellent yields .

In terms of molecular biology, molecular docking is a common technique used to study compounds like this . This computational method is used to predict the orientation of one molecule to a second when bound to each other to form a stable complex .

  • Medicinal Chemistry : Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They can bind with various enzymes through hydrogen bonding, which makes them a valuable source of inspiration for medicinal chemists . Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti­nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

  • Biochemistry : Dilute 1H-tetrazole in acetonitrile is used for DNA synthesis . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .

  • Pharmaceutical Applications : Among the hypertensive group of drugs, valsartan (2- (N- ((2′- (2H-tetrazole-5-yl)- [1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid) is one of the most commonly used drug moieties used in the treatment of hypertension .

  • Medicinal Chemistry : Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They can bind with various enzymes through hydrogen bonding, which makes them a valuable source of inspiration for medicinal chemists . Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti­nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

  • Biochemistry : Dilute 1H-tetrazole in acetonitrile is used for DNA synthesis . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .

  • Pharmaceutical Applications : Among the hypertensive group of drugs, valsartan (2- (N- ((2′- (2H-tetrazole-5-yl)- [1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid) is one of the most commonly used drug moieties used in the treatment of hypertension .

properties

IUPAC Name

N-methyl-1-(1-phenyltetrazol-5-yl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5/c1-15-14(10-6-3-7-11-14)13-16-17-18-19(13)12-8-4-2-5-9-12/h2,4-5,8-9,15H,3,6-7,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKJQNQWOPHABW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCCCC1)C2=NN=NN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80412021
Record name STK032258
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80412021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine

CAS RN

400746-92-1
Record name STK032258
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80412021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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